ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Overview
Description
Scientific Research Applications
Green Chemistry in Cosmetic Ingredient Synthesis
The compound under investigation is related to the field of Green Chemistry, specifically in the synthesis of aromatic esters such as 3-methylbutyl 4-methoxycinnamate and 2-ethylhexyl 4-methoxycinnamate. These esters are prominent as ultraviolet B sunscreen filters, UV absorbers, and have antimicrobial properties. The synthesis methods include solid-liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media, highlighting a significant improvement over classical procedures. This approach not only simplifies the synthesis process but also aligns with the principles of Green Chemistry by reducing solvent use and enhancing the reaction efficiency under microwave activation or conventional heating (Villa et al., 2005).
Antioxidant Activity and Catalytic Applications
Another area of research pertains to the synthesis and characterization of compounds with potential antioxidant activities. For instance, Schiff bases and their metal complexes have been synthesized and evaluated for their antioxidant properties. These complexes, particularly the Ru(II) complex, have demonstrated potent antioxidant activities and have been used as catalysts for the transfer hydrogenation of ketones. This indicates the compound's relevance in catalysis and its potential as an antioxidant agent (Turan & Buldurun, 2018).
Synthesis of Bioactive Compounds
Furthermore, the synthesis of bioactive compounds, such as isopropanol derivatives with β-adrenergic blocking activity, showcases another application. These derivatives are synthesized through reactions involving p-methoxyphenol or ethyl p-hydroxybenzoate, indicating the broad applicability of the compound in synthesizing agents with potential therapeutic benefits (Shu-hua, 2004).
Antimicrobial Activity
Research also delves into the synthesis and in vitro antimicrobial activities of derivatives, highlighting the compound's role in developing new antimicrobial agents. The study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, for instance, emphasizes the potential of such compounds in addressing resistant bacterial strains through novel synthetic pathways (Sharma, Sharma, & Rane, 2004).
Future Directions
The future directions for research on “ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .
Properties
IUPAC Name |
ethyl 3-[6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-5-32-17(28)10-11-25-20(29)18-19(24(3)22(25)30)23-21-26(14(2)12-27(18)21)13-15-6-8-16(31-4)9-7-15/h6-9,12H,5,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURWGUZOZKVKTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=C(C=C4)OC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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